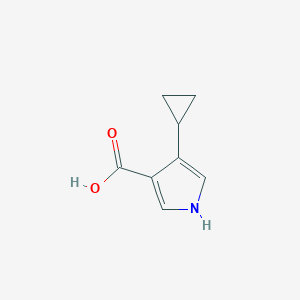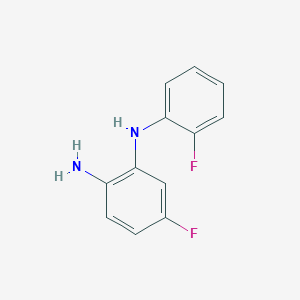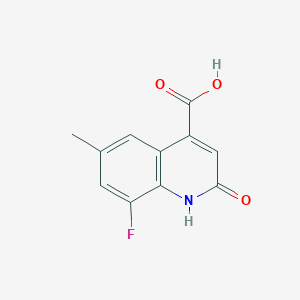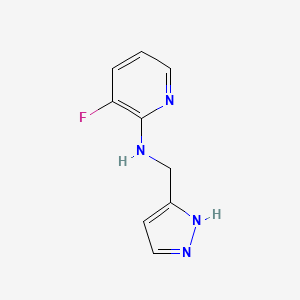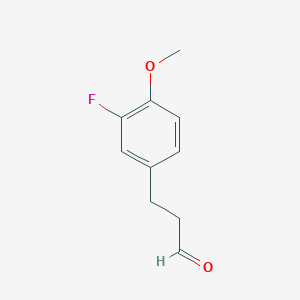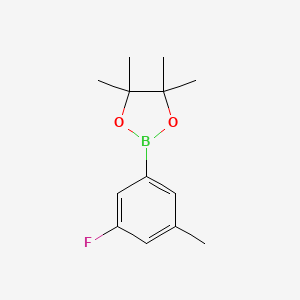
3-Fluoro-5-methylphenylboronic acid pinacol ester
Descripción general
Descripción
3-Fluoro-5-methylphenylboronic acid pinacol ester is a chemical compound with the molecular formula C13H18BFO2 . It has a molecular weight of 236.09 . The compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C13H18BFO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 236.09 .Aplicaciones Científicas De Investigación
-
General Use in Organic Synthesis
- Field : Organic Chemistry
- Application : 3-Fluoro-5-methylphenylboronic acid pinacol ester is a valuable building block in organic synthesis . It’s used in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .
- Method : The specific method of application would depend on the particular synthesis being performed. Generally, it would be used in a reaction with a suitable partner under conditions that allow for the formation of a carbon-carbon bond .
- Results : The outcome would be the formation of a new organic compound. The specific results would depend on the particular synthesis being performed .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Method : In the Suzuki–Miyaura coupling, the boronic ester is combined with a halide or pseudohalide partner in the presence of a palladium catalyst and a base . The boronic ester undergoes transmetalation with the palladium, which then undergoes reductive elimination to form the carbon-carbon bond .
- Results : The result is the formation of a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
-
Protodeboronation
- Field : Organic Chemistry
- Application : This compound can be used in catalytic protodeboronation of pinacol boronic esters, which is a valuable but less developed process . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Method : The protodeboronation of pinacol boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of an oxidizing agent .
- Results : The result is the formation of a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
-
Suzuki-Miyaura Cross-Coupling
- Field : Organic Chemistry
- Application : This compound is used as a reagent in Suzuki-Miyaura cross-coupling, a widely-used reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .
- Method : In the Suzuki-Miyaura cross-coupling, the boronic ester is combined with a halide or pseudohalide partner in the presence of a palladium catalyst and a base . The boronic ester undergoes transmetalation with the palladium, which then undergoes reductive elimination to form the carbon-carbon bond .
- Results : The result is the formation of a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
-
Formal Anti-Markovnikov Hydromethylation of Alkenes
- Field : Organic Chemistry
- Application : This compound can be used in a formal anti-Markovnikov hydromethylation of alkenes, a valuable but unknown transformation . This process is paired with a catalytic protodeboronation of pinacol boronic esters .
- Method : The protodeboronation of pinacol boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of an oxidizing agent .
- Results : The result is the formation of a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
-
Suzuki-Miyaura Cross-Coupling in Polymer Science
- Field : Polymer Science
- Application : This compound is used as a reagent in Suzuki-Miyaura cross-coupling, a widely-used reaction in organic chemistry with applications in polymer science .
- Method : In the Suzuki-Miyaura cross-coupling, the boronic ester is combined with a halide or pseudohalide partner in the presence of a palladium catalyst and a base . The boronic ester undergoes transmetalation with the palladium, which then undergoes reductive elimination to form the carbon-carbon bond .
- Results : The result is the formation of a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Propiedades
IUPAC Name |
2-(3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTYAXSJWWFJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methylphenylboronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



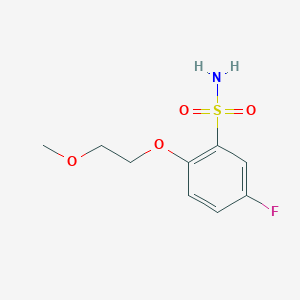
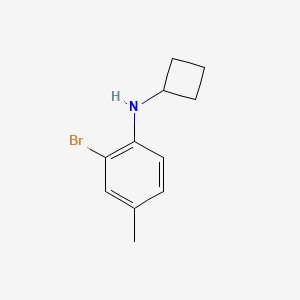
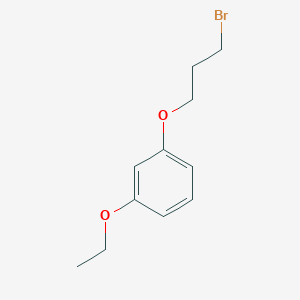
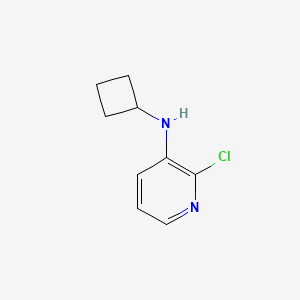
![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)
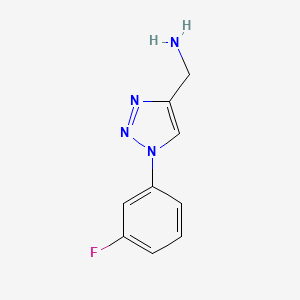

![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)
